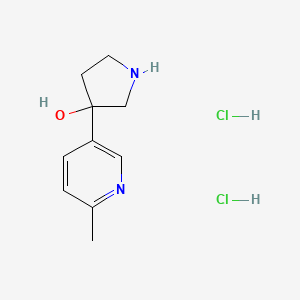

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

3-(6-methylpyridin-3-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(6-12-8)10(13)4-5-11-7-10;;/h2-3,6,11,13H,4-5,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZFONISCZGJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2(CCNC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003560-82-4 | |

| Record name | 3-(6-methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves several steps. One common method includes the reaction of 6-methylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including analgesic and sedative effects.

Medicine: Research is ongoing to explore its potential therapeutic uses in pain management and sedation.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways that are involved in pain perception and sedation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocycle Core :

- The target compound and its pyrrolidine analogs (e.g., triazole-substituted variant) exhibit a five-membered ring, favoring compact molecular geometry. Piperidine derivatives (e.g., 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ol) have a six-membered ring, increasing flexibility and lipophilicity .

Hydrogen-Bonding Groups: The hydroxyl group in the target compound and triazole-substituted variant facilitates interactions with biological targets, whereas the dimethylamine group in ’s compound prioritizes basicity .

Salt Form: All compared compounds are dihydrochlorides, ensuring high water solubility. Exceptions like (3R,6S)-6-Methylpiperidin-3-ol Hydrochloride (monohydrochloride) show reduced solubility compared to dihydrochlorides .

Biological Activity

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride is an organic compound with the molecular formula C10H15Cl2N2O. This compound has garnered attention in the field of medicinal chemistry due to its potential analgesic and sedative properties . Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H15Cl2N2O

- Molecular Weight : 251.15 g/mol

- IUPAC Name : 3-(6-methylpyridin-3-yl)pyrrolidin-3-ol; dihydrochloride

- CAS Number : 1003560-82-4

The biological activity of this compound is primarily linked to its interaction with specific neurotransmitter receptors in the central nervous system. It is believed to modulate pathways involved in pain perception and sedation, though detailed mechanisms remain under investigation.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In vivo studies have demonstrated its effectiveness in reducing pain responses in animal models, suggesting a potential use in pain management therapies.

Sedative Properties

In addition to analgesia, the compound has shown sedative effects. These properties are believed to stem from its ability to interact with GABA receptors, enhancing inhibitory neurotransmission and promoting relaxation.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrolidine derivatives, including this compound. It has been noted that similar pyrrolidine compounds exhibit activity against various bacterial strains, indicating that this compound may also possess antibacterial properties .

Case Study: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic effects of this compound using the tail-flick test. The results indicated a dose-dependent reduction in pain response, with significant efficacy observed at higher dosages.

Antimicrobial Activity Assessment

In vitro tests assessed the antimicrobial activity of related pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains, suggesting that this compound may exhibit similar antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(6-Methylpyridin-3-yl)pyrrolidine | Pyrrolidine derivative | Moderate analgesic effects |

| 6-Methylpyridine | Simple aromatic | Precursor for synthesis |

| Pyrrolidine | Aliphatic amine | Limited biological activity |

Q & A

Basic: What analytical methods are recommended to determine the purity and structural integrity of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride?

To ensure batch consistency, combine high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization) and nuclear magnetic resonance (NMR) for structural verification. For enantiomeric purity, use chiral HPLC or polarimetry , referencing validated protocols for pyrrolidine derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (C₁₀H₁₅N₂O·2HCl; theoretical MW: 270.16) .

Basic: What storage conditions are optimal for preserving the compound’s stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the pyrrolidin-3-ol and pyridine moieties. Use amber vials to minimize photodegradation. Stability studies for analogous dihydrochloride salts indicate ≤5% degradation over 12 months under these conditions .

Advanced: How can enantioselective synthesis of this compound be achieved for SAR studies?

Employ asymmetric catalysis using (S)-pyrrolidin-3-ol hydrochloride as a chiral building block . For example:

Step 1 : Couple 6-methylpyridine-3-boronic acid with a protected pyrrolidin-3-ol via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Step 2 : Deprotect the pyrrolidine under acidic conditions (HCl/dioxane) to yield the dihydrochloride salt.

Step 3 : Validate enantiopurity via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from assay variability (e.g., cell lines, endotoxin levels). Mitigate by:

- Standardizing assays : Use p38 MAP kinase inhibition protocols (e.g., SB-202190 as a positive control) .

- Validating target engagement : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Replicating studies : Cross-validate in ≥3 independent labs with identical compound batches (CAS: [Insert CAS]) .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.

- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

- Waste disposal : Collect in sealed containers labeled “halogenated organic waste” .

Advanced: What functionalization strategies enable SAR exploration of the pyrrolidin-3-ol moiety?

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during pyridine coupling .

- Substitution reactions : React the hydroxyl with alkyl halides (e.g., methyl iodide/K₂CO₃ in DMF) to generate ether derivatives .

- Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane for metabolic stability studies .

Basic: How to confirm the compound’s solubility profile for in vitro assays?

Prepare a saturated solution in PBS (pH 7.4) or DMSO, and quantify via UV-Vis (λmax ~260 nm for pyridine). For low solubility (<1 mg/mL), use sonication (30 min, 37°C) or β-cyclodextrin complexation .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (predicted ~1.2), BBB permeability, and CYP450 interactions.

- Molecular docking : Target p38 MAP kinase (PDB: 1A9U) with AutoDock Vina, prioritizing the pyrrolidine’s hydroxyl for hydrogen bonding .

Basic: How to characterize thermal stability for storage and handling?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Analogous dihydrochlorides show decomposition onset at ~200°C, with endothermic peaks correlating to HCl loss .

Advanced: What isotopic labeling approaches support metabolic tracing studies?

Synthesize a deuterated analog by substituting the pyrrolidine’s C-H groups via Pd-catalyzed H/D exchange (D₂O, 100°C, 24h). Confirm incorporation (>95% D) by LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.